molecular formula C15H14N4O2S B4050443 2-methyl-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-1,3-thiazole-4-carboxamide

2-methyl-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B4050443
M. Wt: 314.4 g/mol
InChI Key: BFZIIMKCQQSRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H14N4O2S and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.08374688 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of hybrid molecules containing various structural moieties, including thiazole and penicillanic or cephalosporanic acids, has been explored. These molecules were assessed for their antimicrobial, antilipase, and antiurease activities, indicating the potential for diverse biological applications (Başoğlu et al., 2013).
  • Another study focused on the synthesis of thiazole derivatives and their reactions to produce antihypertensive α-blocking agents. This research highlights the pharmaceutical potential of thiazole compounds in managing hypertension (Abdel-Wahab et al., 2008).

Spectroscopic and Structural Characterization

  • Detailed spectroscopic and single-crystal X-ray diffraction (SC-XRD) studies have been conducted on ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. These studies provide insights into the molecular geometry, nonlinear optical properties, and frontier molecular orbitals, contributing to our understanding of the technological applications of such compounds (Haroon et al., 2019).

Anticancer and Antitumor Applications

  • Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have been synthesized and tested for their cytotoxicity against various cancer cell lines. The research found that some derivatives exhibited potent cytotoxicity, suggesting their potential use in cancer treatment (Deady et al., 2005).

Properties

IUPAC Name

2-methyl-N-[2-(1-oxophthalazin-2-yl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-18-13(9-22-10)14(20)16-6-7-19-15(21)12-5-3-2-4-11(12)8-17-19/h2-5,8-9H,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZIIMKCQQSRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCCN2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-1,3-thiazole-4-carboxamide
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2-methyl-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-1,3-thiazole-4-carboxamide
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2-methyl-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-1,3-thiazole-4-carboxamide
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2-methyl-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-1,3-thiazole-4-carboxamide
Reactant of Route 5
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2-methyl-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-1,3-thiazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-methyl-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-1,3-thiazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.